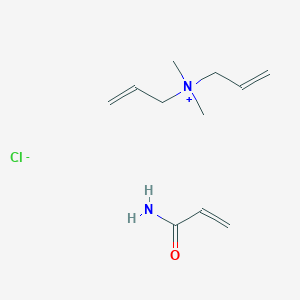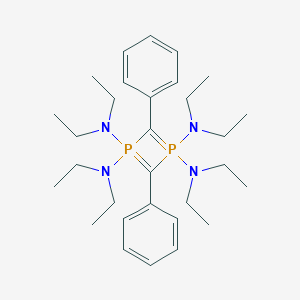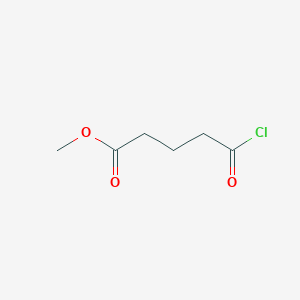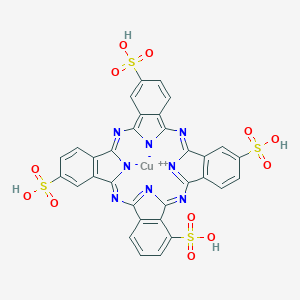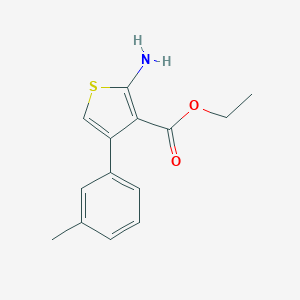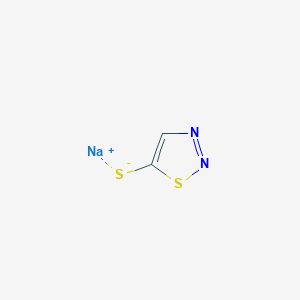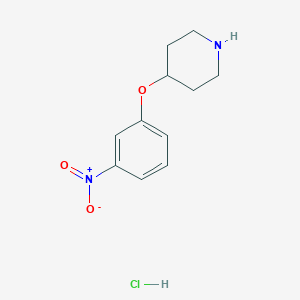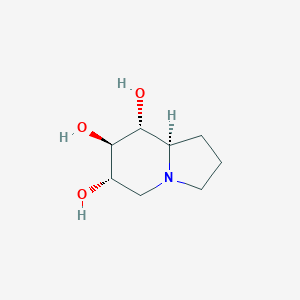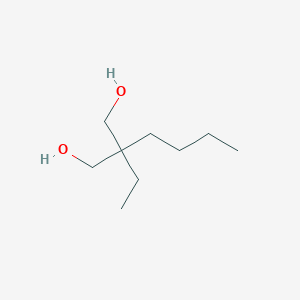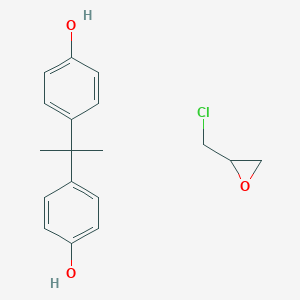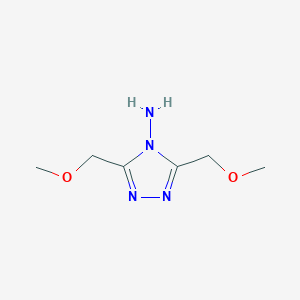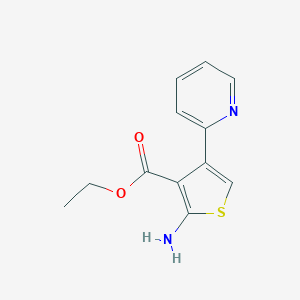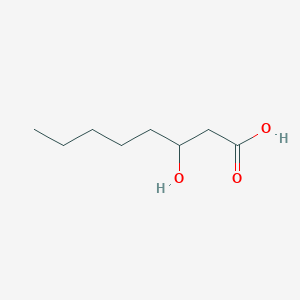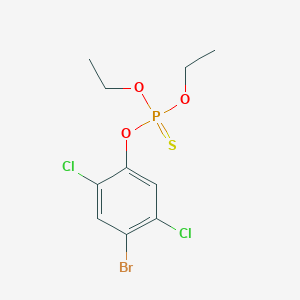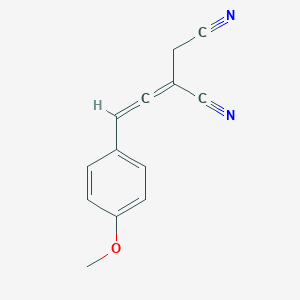
Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-, also known as p-anisaldehyde cyanohydrin, is a cyanohydrin that is used in various scientific research applications. This compound is synthesized through a process that involves the reaction of p-anisaldehyde with hydrogen cyanide, followed by hydrolysis of the resulting nitrile.
作用機序
The mechanism of action of butanedinitrile is not fully understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in various organic compounds. It is also believed to act as a Lewis acid, accepting electron pairs from other molecules.
生化学的および生理学的効果
Butanedinitrile has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a significant health hazard.
実験室実験の利点と制限
One advantage of butanedinitrile is its versatility in organic synthesis. It can be used as a starting material for the synthesis of various organic compounds, making it a valuable reagent in the laboratory. However, one limitation is its potential toxicity. Care should be taken when handling this compound, and proper safety measures should be followed.
将来の方向性
There are various future directions for butanedinitrile research. One potential area of research is the development of new synthetic routes for the production of this compound. Another area of research is the investigation of its potential use as a chiral building block in the synthesis of chiral compounds. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of butanedinitrile.
Conclusion:
In conclusion, butanedinitrile is a valuable reagent in organic synthesis and has various scientific research applications. Its synthesis involves the reaction of Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-de with hydrogen cyanide, followed by hydrolysis of the resulting nitrile. While its mechanism of action and biochemical and physiological effects are not fully understood, it is believed to act as a nucleophile and Lewis acid. Butanedinitrile has advantages and limitations for lab experiments, and there are various future directions for research in this area.
合成法
The synthesis of butanedinitrile involves the reaction of Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-de with hydrogen cyanide, followed by hydrolysis of the resulting nitrile. The reaction between Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-de and hydrogen cyanide is a nucleophilic addition reaction that results in the formation of an intermediate cyanohydrin. The intermediate is then hydrolyzed to produce butanedinitrile.
科学的研究の応用
Butanedinitrile has various scientific research applications. It is used as a starting material for the synthesis of various organic compounds, including β-lactams, α-amino acids, and other nitrogen-containing compounds. It is also used as a chiral building block in the synthesis of chiral compounds. Additionally, butanedinitrile is used in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
特性
CAS番号 |
125210-89-1 |
|---|---|
製品名 |
Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)- |
分子式 |
C13H10N2O |
分子量 |
210.23 g/mol |
InChI |
InChI=1S/C13H10N2O/c1-16-13-6-4-11(5-7-13)2-3-12(10-15)8-9-14/h2,4-7H,8H2,1H3 |
InChIキー |
KHASKWKGQQANHL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=C=C(CC#N)C#N |
正規SMILES |
COC1=CC=C(C=C1)C=C=C(CC#N)C#N |
同義語 |
2,3-diisocyano-1-(4-methoxyphenyl)buta-1,3-diene 2,3-DMBD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



